molecular formula C6H11ClN2O2 B1524253 1-(2-Aminoethyl)pyrrolidine-2,5-dione CAS No. 25660-19-9

1-(2-Aminoethyl)pyrrolidine-2,5-dione

Cat. No. B1524253
CAS RN: 25660-19-9
M. Wt: 178.62 g/mol
InChI Key: GFHCMTWJVSMLHI-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)pyrrolidine-2,5-dione” is a heterocyclic building block . It belongs to the class of organic compounds known as N-substituted carboxylic acid imides . The compound has a molecular weight of 178.62 .


Synthesis Analysis

The synthesis of “1-(2-Aminoethyl)pyrrolidine-2,5-dione” involves the use of different cyclic or acyclic precursors . The compound can also be synthesized from preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-(2-Aminoethyl)pyrrolidine-2,5-dione” is represented by the InChI code 1S/C6H10N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-4,7H2;1H . The compound has a molecular formula of C6H11ClN2O2 .


Chemical Reactions Analysis

The compound is involved in the preparation of one-dimensional coordination polymer of nickel (II), [ (μ N,S -NCS) 2 {Ni (ampy)}] n (ampy=1- (2-aminoethyl)pyrrolidine) .

Scientific Research Applications

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H226, H314, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The compound’s future directions involve its use in the design of new pyrrolidine compounds with different biological profiles . The compound’s versatile scaffold enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

properties

IUPAC Name

1-(2-aminoethyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYMHDDMXRVUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 1-(2-aminoethyl)pyrrolidine-2,5-dione in the synthesis of metal complexes?

A1: 1-(2-Aminoethyl)pyrrolidine-2,5-dione serves as a precursor to the Schiff base ligand HL1. This ligand, characterized by its nitrogen and oxygen donor atoms, can coordinate with metal ions []. The resulting metal complexes are of interest due to their potential applications in various fields, including catalysis and materials science.

Q2: How was the structure of the synthesized Schiff base ligand HL1 confirmed in this study?

A2: The study employed various spectroscopic techniques to confirm the structure of HL1. These included Fourier-Transform Infrared Spectroscopy (FT-IR), Ultraviolet-Visible Spectroscopy (UV-Vis), mass spectrometry, and 1H Nuclear Magnetic Resonance (1HNMR) spectroscopy. Additionally, elemental analysis (C.H.N) was performed to determine the purity of the synthesized ligand [].

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